molecular formula C19H21ClN2O5S B6500784 N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide CAS No. 954714-42-2

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6500784
CAS No.: 954714-42-2
M. Wt: 424.9 g/mol
InChI Key: YIRLQLJUBQPMSX-UHFFFAOYSA-N
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Description

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.0859706 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-17-8-7-16(10-18(17)27-2)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRLQLJUBQPMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide (CAS Number: 954714-42-2) is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound exhibits a complex structure that may contribute to various pharmacological effects, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H21ClN2O5SC_{19}H_{21}ClN_{2}O_{5}S, with a molecular weight of 424.9 g/mol. The structure features a pyrrolidine ring, a chlorophenyl group, and methoxy substituents which are known to influence biological activity.

Antibacterial Activity

Research indicates that sulfonamides generally possess significant antibacterial properties. In studies involving related compounds, moderate to strong activity against Salmonella typhi and Bacillus subtilis was observed, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus . The presence of the sulfonamide group is crucial for this activity, as it disrupts bacterial folic acid synthesis.

Enzyme Inhibition

Sulfonamide compounds are also recognized for their ability to inhibit various enzymes. Specifically, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are of particular interest in the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain . Urease inhibitors are relevant in treating conditions like urinary tract infections and kidney stones.

Binding Affinity Studies

Docking studies have been performed to elucidate the interactions between this compound and target proteins. Such studies often reveal how modifications in the chemical structure can enhance binding affinity to specific biological targets, potentially leading to improved pharmacological profiles .

Case Studies

  • Antibacterial Screening : A series of sulfonamide derivatives were synthesized and tested against various bacterial strains. Compounds similar to this compound displayed varying degrees of antibacterial activity, with IC50 values indicating effective concentrations for inhibiting bacterial growth .
  • Enzyme Inhibition Analysis : In a comparative study of enzyme inhibitors, derivatives containing the sulfonamide moiety demonstrated strong inhibitory effects against urease and AChE, highlighting their potential therapeutic uses in enzyme-related disorders .

Data Summary Table

Biological Activity Target Effectiveness
AntibacterialSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Enzyme InhibitionAcetylcholinesterase (AChE)Significant
UreaseStrong

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